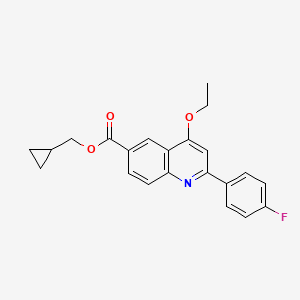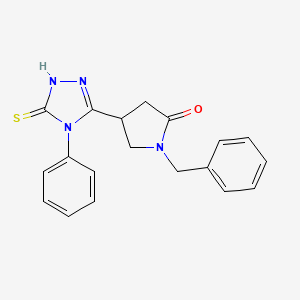![molecular formula C21H22N4O3S B6456374 1-benzyl-4-[4-(3,4-dimethoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one CAS No. 2548978-76-1](/img/structure/B6456374.png)
1-benzyl-4-[4-(3,4-dimethoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one
Übersicht
Beschreibung
1-benzyl-4-[4-(3,4-dimethoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.14126175 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Coordination Chemistry
1-Benzyl-4-[4-(3,4-dimethoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one and its derivatives have been studied in the synthesis and characterization of ruthenium complexes. These complexes have been characterized using X-ray crystallography, NMR, UV/Vis, and emission spectroscopies, revealing insights into their electronic structures and acid-base properties (O'Brien et al., 2004).
Molecular Structure Analysis
The molecular structures of similar compounds have been analyzed using DFT calculations. These studies provide a deeper understanding of the stability of different tautomers, which is crucial for the development of new chemical entities (Zhang et al., 2019).
Applications in Medicinal Chemistry
Compounds related to this compound have been synthesized for potential applications in medicinal chemistry. These compounds have attracted interest due to their relevance in pharmacology and fine organic synthesis, demonstrating their utility in creating new therapeutic agents (Kobelev et al., 2019).
Crystal Structure and Biological Studies
Studies on derivatives of this compound have explored their crystal structure and biological activities. The research includes understanding the intermolecular interactions and their potential antibacterial and antioxidant activities, making them relevant in the search for new bioactive compounds (Karanth et al., 2019).
Inhibitory Potential in Biochemistry
Research into disubstituted 1,2,3-triazoles, similar to this compound, has been conducted to evaluate their inhibitory potential against specific enzymes, such as caspase-3. This has implications for developing new therapeutic agents for diseases where these enzymes play a crucial role (Jiang & Hansen, 2011).
Anticancer and Antifungal Potential
Some derivatives of 1,2,4-triazoles, akin to the compound , have been synthesized and evaluated for their antifungal and anticancer activities. These compounds provide a basis for developing new treatments in oncology and infectious diseases (Bai et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been reported to targetacetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter, in the brain. Inhibition of these enzymes can increase the concentration of acetylcholine, which may have therapeutic effects in conditions like Alzheimer’s disease .
Mode of Action
Based on the structure and known actions of similar compounds, it can be inferred that this compound might interact with its targets (ache and buche) and inhibit their activity . This inhibition could lead to an increase in the concentration of acetylcholine in the brain, potentially improving cognitive function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the cholinergic system, given its potential inhibition of AChE and BuChE . By inhibiting these enzymes, the compound could prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This could enhance the transmission of signals in the brain, potentially improving memory and cognition .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the concentrations of acetylcholine in the brain due to the inhibition of AChE and BuChE . This could lead to enhanced signal transmission in the brain, potentially improving memory and cognition .
Eigenschaften
IUPAC Name |
1-benzyl-4-[4-(3,4-dimethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-17-9-8-16(11-18(17)28-2)25-20(22-23-21(25)29)15-10-19(26)24(13-15)12-14-6-4-3-5-7-14/h3-9,11,15H,10,12-13H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFKVIFTZXVYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NNC2=S)C3CC(=O)N(C3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B6456301.png)
![4-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6456305.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6456313.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6456320.png)
![N-(2,6-dimethylphenyl)-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6456325.png)

![3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6456338.png)
![7-{4-[5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6456348.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2,3-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456352.png)
![2-(2,5-dimethylphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456355.png)
![1-benzyl-4-[4-(naphthalen-1-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one](/img/structure/B6456365.png)
![3-methyl-8-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6456371.png)
![2-(5-chloro-2-methylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456375.png)
